molecular formula C6H7BrN2O3 B10909376 methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10909376
M. Wt: 235.04 g/mol
InChI Key: JZMVZVXAUWXJFV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a hydroxymethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-1-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-fluoro-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
  • Methyl 4-iodo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen-substituted analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties .

Biological Activity

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₈BrN₂O₃
  • Molecular Weight: 232.05 g/mol

The presence of a bromine atom and a hydroxymethyl group on the pyrazole ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity to target proteins, while the hydroxymethyl group may facilitate hydrogen bonding interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cell lines, suggesting potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Demonstrated anticancer effects on leukemia cells with an IC50 value of 15 µM.
Study 2 (European Journal of Pharmacology)Reported significant reduction in TNF-alpha levels in an animal model of inflammation.
Study 3 (Antimicrobial Agents and Chemotherapy)Showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for potential applications in:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting cancer and inflammatory diseases.
  • Agricultural Chemistry: As an intermediate in developing agrochemicals, particularly fungicides that enhance crop protection.

Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

methyl 4-bromo-1-(hydroxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H7BrN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3

InChI Key

JZMVZVXAUWXJFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CO

Origin of Product

United States

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